3-Bromo-6-hydroxy-2-nitrobenzaldehyde
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Overview
Description
3-Bromo-6-hydroxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO4 It is a derivative of benzaldehyde, characterized by the presence of bromine, hydroxyl, and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-hydroxy-2-nitrobenzaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 3-bromo-2-hydroxybenzaldehyde, followed by careful control of reaction conditions to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-hydroxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-6-hydroxy-2-nitrobenzoic acid.
Reduction: 3-Bromo-6-hydroxy-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Bromo-6-hydroxy-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-hydroxy-2-nitrobenzaldehyde involves its interaction with various molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the bromine and hydroxyl groups contribute to its reactivity and binding affinity with biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxy-5-nitrobenzaldehyde: Similar structure but different position of the nitro group.
4-Bromo-3-nitrobenzaldehyde: Lacks the hydroxyl group.
2-Hydroxy-3-nitrobenzaldehyde: Lacks the bromine atom.
Uniqueness
3-Bromo-6-hydroxy-2-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for targeted synthetic applications and research studies .
Properties
CAS No. |
1260783-83-2 |
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Molecular Formula |
C7H4BrNO4 |
Molecular Weight |
246.01 g/mol |
IUPAC Name |
3-bromo-6-hydroxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C7H4BrNO4/c8-5-1-2-6(11)4(3-10)7(5)9(12)13/h1-3,11H |
InChI Key |
YOQOQJOZJPMUIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)C=O)[N+](=O)[O-])Br |
Origin of Product |
United States |
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